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c-Myc inhibitor 10 -

c-Myc inhibitor 10

Catalog Number: EVT-15274750
CAS Number:
Molecular Formula: C28H38N6O3
Molecular Weight: 506.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of c-Myc inhibitor 10 involves advanced organic chemistry techniques. One notable method includes a one-pot four-component reaction utilizing environmentally friendly ultrasonication. This approach allows for high yields of the desired compounds while minimizing waste .

Technical Details

  1. Reactants: The synthesis typically starts with carbon disulfide, substituted aromatic aldehydes, and ethyl bromoacetate.
  2. Conditions: The reaction is performed in water under sonication at room temperature.
  3. Purification: After completion, the crude product undergoes extraction with organic solvents followed by recrystallization for purification.
Molecular Structure Analysis

The molecular structure of c-Myc inhibitor 10 is characterized by a complex arrangement that includes multiple functional groups conducive to its binding affinity with the c-Myc protein.

Structure Data

  • Molecular Formula: C28H38N6O3
  • Molecular Weight: Approximately 478.65 g/mol
  • Structural Features: The compound features a series of aromatic rings and nitrogen-containing heterocycles that facilitate specific interactions with the target protein.

The structural diversity allows for enhanced binding through various non-covalent interactions, such as hydrogen bonding and hydrophobic contacts, which are critical for its inhibitory function.

Chemical Reactions Analysis

The chemical reactivity of c-Myc inhibitor 10 is primarily focused on its ability to disrupt the dimerization of c-Myc and Max proteins.

Reactions and Technical Details

  1. Binding Mechanism: The inhibitor binds to specific regions on the c-Myc protein, preventing it from forming a functional heterodimer with Max.
  2. Inhibition Studies: In vitro assays have demonstrated that c-Myc inhibitor 10 effectively reduces the transcriptional activity associated with c-Myc target genes by stabilizing the inactive conformation of the protein .

These reactions underscore the compound's potential as a targeted therapeutic agent in oncology.

Mechanism of Action

The mechanism by which c-Myc inhibitor 10 exerts its effects involves several key processes:

  1. Inhibition of Heterodimerization: By binding to the monomeric form of c-Myc, the inhibitor prevents its interaction with Max, thereby inhibiting downstream transcriptional activation .
  2. Reduction of Gene Expression: Studies have shown that treatment with this compound leads to decreased expression levels of genes regulated by c-Myc, contributing to reduced cell proliferation in cancer models .

This mechanism highlights its role in modulating oncogenic signaling pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of c-Myc inhibitor 10 are vital for understanding its behavior in biological systems.

Physical Properties

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity primarily through non-covalent interactions due to its functional groups.

These properties are essential for optimizing formulation and delivery in therapeutic applications.

Applications

The primary application of c-Myc inhibitor 10 lies in cancer research and therapy:

  1. Cancer Treatment: It is being explored as a potential therapeutic agent against cancers characterized by overexpression of c-Myc, such as leukemia and breast cancer .
  2. Research Tool: Used in studies aimed at elucidating the role of c-Myc in cellular processes and tumorigenesis.
Molecular Mechanisms of c-Myc Oncogenic Signaling

Role of c-Myc-Max Heterodimerization in Transcriptional Activation

The c-Myc oncoprotein exerts its transformative potential primarily through obligate heterodimerization with Max, forming a complex that binds to E-box sequences (CACGTG) in target gene promoters. This heterodimerization is mediated by the C-terminal basic helix-loop-helix leucine zipper (bHLH-LZ) domains of both proteins, which adopt α-helical conformations upon dimerization. The c-Myc-Max dimer functions as a master transcriptional regulator, recruiting histone acetyltransferase complexes (e.g., TIP60, GCN5) and chromatin remodelers (e.g., TRRAP, BRD4) to open chromatin structures and facilitate RNA polymerase II engagement [3] [7]. This recruitment triggers acetylation of histones H3 and H4, establishing a permissive transcriptional environment for genes governing cell proliferation, metabolism, and ribosome biogenesis [5] [7].

Crucially, dysregulation of this dimerization interface is a hallmark of oncogenesis. Overexpression of c-Myc—observed in >70% of human cancers—enables invasion into low-affinity E-boxes and non-canonical binding sites (e.g., CATGTG), activating pathological gene expression programs that drive uncontrolled growth [6] [7]. Recent studies reveal that c-Myc-Max dimers preferentially accumulate at super-enhancers, forming dense transcriptional hubs that amplify oncogenic signals [6]. The tumor suppressor USP10 indirectly antagonizes this process by stabilizing SIRT6, a histone deacetylase that suppresses c-Myc transcriptional activity and promotes its degradation [1] [4].

Table 1: Key Molecular Mechanisms of c-Myc-Max Transcriptional Activation

MechanismFunctional ConsequenceTherapeutic Interference Strategy
bHLH-LZ DimerizationStable heterodimer formation; DNA-binding competenceDisruption of helical structure (e.g., PKUMDL-YC series)
Chromatin RemodelingRecruitment of HAT complexes; histone H3/H4 acetylationBET inhibition (e.g., JQ1)
Super-Enhancer InvasionTranscriptional amplification of oncogenesDisruption of chromatin condensates
Ubiquitin RegulationSIRT6 degradation promotes c-Myc activityUSP10 activators stabilize SIRT6

Structural Dynamics of c-Myc Intrinsically Disordered Regions

The N-terminal transactivation domain (TAD, residues 1–150) of c-Myc is intrinsically disordered, exhibiting conformational heterogeneity that enables multifunctional interactions with >300 cellular partners. This disorder arises from amino acid compositional bias—enrichment in charged (glutamate, arginine) and disorder-promoting residues (proline, serine)—and the absence of stable tertiary structure under physiological conditions [2] [9]. Biophysical analyses (NMR, circular dichroism) confirm that c-Myc TAD exists as a dynamic conformational ensemble, transitioning between random coils and transient helices [2] [9].

This structural plasticity facilitates two critical oncogenic functions:

  • Multivalent Protein Interactions: Eukaryotic linear motifs (ELMs) within the TAD serve as docking sites for cofactors like WDR5 (via MB3/4 boxes) and Miz1, enabling context-dependent gene activation or repression [7] [9].
  • Conditional Folding upon Binding: Upon partner engagement (e.g., TATA-box-binding protein), selected regions undergo disorder-to-order transitions, forming stable helical structures that enhance binding affinity [2] [9]. Inhibitors like 10074-G5 exploit this by binding pre-formed helices in the TAD (residues 366–375), locking c-Myc in inactive conformations.

The C-terminal bHLH-LZ domain (residues 354–439) also exhibits conditional disorder. In its monomeric state, it samples helical conformations but lacks stable folding. Heterodimerization with Max stabilizes a parallel coiled-coil structure, positioning the basic regions for DNA contact [2] [10]. Inhibitors such as PKUMDL-YC-1201 bind transient pockets in the monomeric bHLH-LZ (e.g., cavity Holo1), preventing conformational maturation required for Max engagement [2].

Table 2: Functional Segments Within c-Myc's Disordered Regions

DomainResiduesStructural FeatureBinding Partners/Inhibitors
TAD1–150Dynamic helices/coils; ELM clustersWDR5, Miz1, GCN5
MYC BoxesMB0: 45–63Conserved motifs for ubiquitin ligase bindingFBW7, SKP2 (degradation)
bHLH-LZ354–439Transient helices (monomer); stable dimerMax; 10058-F4, PKUMDL-YC-1201 (inhibitors)
Linker Region250–350PEST sequences; proteolytic sensitivityAurora A (stabilization)

E-Box DNA Binding Specificity and Super-Enhancer Formation

c-Myc-Max heterodimers exhibit hierarchical binding to E-box motifs, with strongest affinity for the canonical CACGTG sequence. Genomic studies reveal that under physiological conditions, c-Myc occupies high-affinity sites in promoters of housekeeping genes. However, oncogenic overexpression enables "invasion" into lower-affinity non-canonical E-boxes (e.g., CATGTG, CACGAG) and distal enhancers, activating pro-tumorigenic programs [6] [7]. This invasion is particularly pronounced at super-enhancers—clusters of enhancers with exceptionally high H3K27ac marks that regulate cell identity genes.

Upon c-Myc overexpression, chromatin conformation capture (Hi-C) assays demonstrate a 2.5-fold increase in global chromatin contact frequency, with preferential accumulation of c-Myc at super-enhancers. These regions form phase-separated condensates that concentrate transcriptional machinery (e.g., BRD4, RNA Pol II), amplifying oncogene expression [6]. Key features include:

  • H3K27ac Expansion: Super-enhancers gain 1–13 additional H3K27ac peaks post c-Myc induction, merging typical enhancers into mega-clusters [6].
  • Chromatin Looping: c-Myc-bound promoters physically interact with distal enhancers via CTCF-cohesin loops, forming stable "promoter-enhancer hubs" [6].
  • Energy-Intensive Transcription: Super-enhancers recruit c-Myc to upregulate glycolytic (hexokinase II) and mitochondrial genes, fueling ATP production for transcription [5].

c-Myc inhibitors disrupt this circuitry through three mechanisms:

  • Direct E-Box Competition: Omomyc miniproteins outcompete c-Myc-Max for E-box occupancy [7] [10].
  • Chromatin Contact Disruption: BET inhibitors (JQ1) disperse BRD4 from super-enhancers, collapsing transcriptional hubs [5] [7].
  • Energetic Collapse: Artemisinin derivatives impair mitochondrial function, depleting ATP required for chromatin remodeling [5].

Table 3: Characteristics of c-Myc-Driven Super-Enhancers

FeaturePhysiological c-MycOverexpressed c-MycFunctional Impact
E-Box SpecificityCanonical (CACGTG) onlyCanonical + non-canonicalPathological gene activation
Super-Enhancer Binding21.9% of super-enhancers bound46.2% of super-enhancers boundTranscriptional amplification
H3K27ac Density~4 peaks/regionUp to 17 peaks/regionEnhanced cofactor recruitment
Chromatin ContactsBaseline interaction frequency2.5-fold increaseHub stabilization; oncogene expression

Properties

Product Name

c-Myc inhibitor 10

IUPAC Name

2-[6-[(2S,5S)-2,5-dimethylpyrrolidin-1-yl]pyridin-3-yl]-N-ethyl-7-methoxy-1-[[(2S)-4-methylmorpholin-2-yl]methyl]benzimidazole-5-carboxamide

Molecular Formula

C28H38N6O3

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C28H38N6O3/c1-6-29-28(35)21-13-23-26(24(14-21)36-5)33(17-22-16-32(4)11-12-37-22)27(31-23)20-9-10-25(30-15-20)34-18(2)7-8-19(34)3/h9-10,13-15,18-19,22H,6-8,11-12,16-17H2,1-5H3,(H,29,35)/t18-,19-,22-/m0/s1

InChI Key

JDGMXWQWODGPGM-IPJJNNNSSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(C(=C1)OC)N(C(=N2)C3=CN=C(C=C3)N4C(CCC4C)C)CC5CN(CCO5)C

Isomeric SMILES

CCNC(=O)C1=CC2=C(C(=C1)OC)N(C(=N2)C3=CN=C(C=C3)N4[C@H](CC[C@@H]4C)C)C[C@@H]5CN(CCO5)C

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